molecular formula C18H20N4O3S B2941613 1-(azepan-1-yl)-2-{[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl}ethan-1-one CAS No. 893998-49-7

1-(azepan-1-yl)-2-{[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl}ethan-1-one

Cat. No.: B2941613
CAS No.: 893998-49-7
M. Wt: 372.44
InChI Key: VILRGRHXDJEQKX-UHFFFAOYSA-N
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Description

1-(azepan-1-yl)-2-{[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl}ethan-1-one is a complex organic compound that features a unique combination of azepane, nitrophenyl, and pyridazinyl groups

Scientific Research Applications

1-(azepan-1-yl)-2-{[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl}ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would depend on how it interacts with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if the compound is volatile, it could pose an inhalation hazard. The nitro group in the molecule could potentially make the compound explosive under certain conditions .

Future Directions

Future research on this compound could involve studying its synthesis, its physical and chemical properties, and its potential uses. For example, it could be studied for potential use as a pharmaceutical compound, a dye, or a chemical intermediate .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(azepan-1-yl)-2-{[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl}ethan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the azepane ring, followed by the introduction of the nitrophenyl and pyridazinyl groups. Common reagents used in these reactions include sulfur-containing compounds and nitrating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(azepan-1-yl)-2-{[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl}ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The azepane ring can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Halogenating agents like chlorine or bromine are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted or halogenated derivatives, which may have distinct properties and applications.

Comparison with Similar Compounds

Similar Compounds

  • 1-(azepan-1-yl)ethan-1-one
  • 1-[4-(azepan-1-yl)-3-nitrophenyl]ethan-1-one
  • 1-(azepan-1-yl)-4-chlorophthalazine

Uniqueness

1-(azepan-1-yl)-2-{[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl}ethan-1-one is unique due to its combination of azepane, nitrophenyl, and pyridazinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(azepan-1-yl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S/c23-18(21-10-3-1-2-4-11-21)13-26-17-9-8-16(19-20-17)14-6-5-7-15(12-14)22(24)25/h5-9,12H,1-4,10-11,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VILRGRHXDJEQKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CSC2=NN=C(C=C2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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